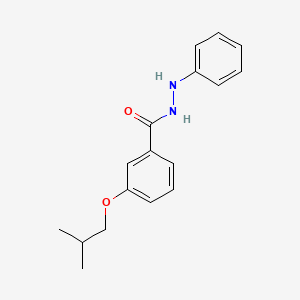![molecular formula C15H21N7O B7054209 N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7054209.png)
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized by the condensation of acetylacetone with hydrazine . The resulting 3,5-dimethylpyrazole is then alkylated to introduce the methyl group at the 3-position.
Next, the pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. The final step involves coupling the pyrazole and pyrimidine rings with the piperazine ring, followed by the introduction of the carboxamide group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating the enzyme’s activity . The pathways involved often include key metabolic processes where the compound acts as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the pyrimidine and piperazine rings.
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline: A related compound with similar pyrazole-based structure.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Complex ligands used in coordination chemistry.
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical properties and biological activities. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-12-10-13(20(2)19-12)11-18-15(23)22-8-6-21(7-9-22)14-16-4-3-5-17-14/h3-5,10H,6-9,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHBBWFKZCLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-fluoroanilino)-3-oxopropyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7054130.png)
![4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7054138.png)

![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7054157.png)
![5-[(2,5-Dimethylpyrazol-3-yl)methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7054158.png)
![3-(1H-imidazol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7054169.png)
![[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7054173.png)
![3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7054174.png)
![3-(1H-imidazol-2-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7054181.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea](/img/structure/B7054212.png)
![Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate](/img/structure/B7054219.png)
![(4-Bromo-1-methylpyrazol-3-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone](/img/structure/B7054237.png)
